4-methoxy-2,5-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
CAS No.: 1019098-97-5
Cat. No.: VC11929394
Molecular Formula: C25H28N6O3S
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019098-97-5 |
|---|---|
| Molecular Formula | C25H28N6O3S |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | 4-methoxy-2,5-dimethyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C25H28N6O3S/c1-15-14-23(16(2)13-22(15)34-6)35(32,33)30-21-9-7-20(8-10-21)26-24-11-12-25(28-27-24)31-19(5)17(3)18(4)29-31/h7-14,30H,1-6H3,(H,26,27) |
| Standard InChI Key | WXXZBPZGUDFLEY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C)OC |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C)OC |
Introduction
4-Methoxy-2,5-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to a class of compounds known for their biological activity, particularly as inhibitors of various enzymes and receptors. This compound is characterized by its molecular formula, C25H28N6O3S, and molecular weight of 492.6 g/mol .
Synthesis and Purification
The synthesis of this compound typically involves multi-step reactions, requiring careful control of reaction conditions such as temperature and pH to optimize yields and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often used for purification.
Mechanism of Action
The primary mechanism of action for this compound involves the inhibition of protein tyrosine kinases. Studies indicate that compounds with similar structures exhibit IC50 values in the nanomolar range against specific kinases, highlighting their potential as therapeutic agents.
Applications in Medicinal Chemistry
This compound is a valuable candidate for further research in medicinal chemistry, particularly due to its potential as an enzyme inhibitor. Its diverse functionalities make it suitable for exploring various biological pathways and therapeutic applications.
Analytical Techniques
Characterization and purity confirmation of this compound often involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, X-ray crystallography, and mass spectrometry.
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